molecular formula C20H26F2N2O2 B4936553 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide

1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B4936553
M. Wt: 364.4 g/mol
InChI Key: HNGFVSYZNYVHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFPM or TAK-659 and is a selective inhibitor of the protein kinase BTK. In

Mechanism of Action

The mechanism of action of 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the protein kinase BTK. This inhibition leads to the downregulation of various cellular processes, including B-cell receptor signaling, cytokine production, and cell survival. This compound has been shown to be highly selective for BTK and has minimal off-target effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide have been extensively studied. This compound has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also been shown to have potential applications in the treatment of various types of cancer, including leukemia and lymphoma.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its high selectivity for BTK and its minimal off-target effects. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the research on 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the exploration of its potential applications in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-difluorobenzylamine, which is reacted with cycloheptyl isocyanate to form the corresponding urea derivative. The urea derivative is then subjected to cyclization in the presence of a piperidine ring to form the final product.

Scientific Research Applications

1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in the regulation of various cellular processes, including B-cell receptor signaling, cytokine production, and cell survival. This compound has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

properties

IUPAC Name

1-cycloheptyl-N-[(2,5-difluorophenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O2/c21-16-8-9-18(22)15(11-16)12-23-20(26)14-7-10-19(25)24(13-14)17-5-3-1-2-4-6-17/h8-9,11,14,17H,1-7,10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGFVSYZNYVHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide

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